Diazido-ethidium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

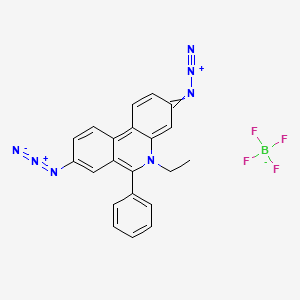

Diazido-ethidium, also known as this compound, is a useful research compound. Its molecular formula is C21H16BF4N7 and its molecular weight is 453.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Biology Applications

1.1 Nucleic Acid Probing

Diazido-ethidium serves as a powerful photoaffinity probe for studying nucleic acids. Its ability to intercalate into DNA allows it to be used in various assays to assess nucleic acid structure and dynamics. When exposed to ultraviolet light, the compound can form covalent bonds with nucleic acids, facilitating the identification of binding sites and conformational changes in DNA and RNA structures .

1.2 Gel Electrophoresis

Similar to ethidium bromide, this compound can be utilized in agarose gel electrophoresis for visualizing nucleic acids. It intercalates between base pairs, allowing for the detection of DNA bands under UV light. This property is crucial for quantifying and analyzing DNA fragments produced through techniques such as PCR and restriction enzyme digestion .

Cancer Research

2.1 Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism involves intercalation into the DNA of rapidly dividing cells, leading to disruptions in replication and transcription processes. Studies have shown that this compound can be as effective as ethidium bromide in inducing mitochondrial mutations, which may contribute to its anticancer activity .

2.2 Drug Development

The unique properties of this compound make it a candidate for developing novel anticancer agents. Its ability to form covalent bonds with nucleic acids opens avenues for designing targeted therapies that can selectively bind to cancerous cells while minimizing effects on healthy cells .

Mitochondrial Function Studies

3.1 Photoaffinity Labeling

This compound has been employed as a photoaffinity label for mitochondrial studies. Upon UV irradiation, it converts into a highly reactive dinitrene that binds specifically to mitochondrial proteins, such as ATP synthase subunits. This application aids in elucidating the functional roles of mitochondrial components and their interactions within the respiratory chain .

3.2 Mutagenesis Research

In studies involving Saccharomyces cerevisiae, this compound has been shown to induce mitochondrial mutations effectively. The compound's interaction with mitochondrial DNA leads to alterations that can be monitored through changes in fluorescence intensity and electrophoretic mobility, providing insights into mutagenesis mechanisms .

Comparative Binding Studies

Research comparing this compound with other ethidium derivatives indicates distinct binding characteristics. For instance, while this compound exhibits electrostatic binding properties primarily, other derivatives like ethidium monoazide show different affinities and mechanisms of interaction with nucleic acids . This understanding is critical for selecting appropriate compounds based on specific experimental needs.

Propiedades

Número CAS |

76391-86-1 |

|---|---|

Fórmula molecular |

C21H16BF4N7 |

Peso molecular |

453.2 g/mol |

Nombre IUPAC |

3,8-diazido-5-ethyl-6-phenylphenanthridin-5-ium;tetrafluoroborate |

InChI |

InChI=1S/C21H16N7.BF4/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;2-1(3,4)5/h3-13H,2H2,1H3;/q+1;-1 |

Clave InChI |

LKMNEDKRLMQZLT-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

SMILES canónico |

[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

Sinónimos |

diazido-ethidium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.